(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine
Description
“(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine” is a secondary amine featuring two distinct substituents:
- Oxolan-2-ylmethyl group: A tetrahydrofuran (THF) ring substituted via a methylene bridge. This group introduces an oxygen-containing heterocycle, which may enhance polarity and influence solubility or binding interactions.
- (3-Phenoxyphenyl)methyl group: A benzyl moiety with a phenoxy substituent at the meta position.
Structure
3D Structure
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-[(3-phenoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C18H21NO2/c1-2-7-16(8-3-1)21-17-9-4-6-15(12-17)13-19-14-18-10-5-11-20-18/h1-4,6-9,12,18-19H,5,10-11,13-14H2 |
InChI Key |
HIQAVZNLSCKULU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Sulfonate Intermediates
A widely cited approach involves the conversion of (oxolan-2-yl)methanol to its sulfonate ester, followed by displacement with 3-phenoxybenzylamine. According to patent EP4194446A1, (oxolan-2-yl)methanol reacts with p-toluenesulfonyl chloride in the presence of triethylamine to form (oxolan-2-yl)methyl p-toluenesulfonate. This intermediate undergoes nucleophilic substitution with 3-phenoxybenzylamine at elevated temperatures (110–120°C, 3–5 hours), yielding the target amine. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar ratio (sulfonate:amine) | 1:1.5–3 | Maximizes substitution efficiency |
| Temperature | 110–120°C | Accelerates kinetics without decomposition |
| Solvent | Dimethylformamide (DMF) | Enhances nucleophilicity |
Post-treatment involves extraction with dichloromethane, washing with saturated NaCl, and recrystallization from ethanol/water (yield: 68–72%).
Optimization of Esterification and Hydrolysis Steps
Acid-Catalyzed Hydrolysis of Protected Intermediates
Patent EP4194446A1 details a precursor strategy where [2-(1-ethoxyethoxy)methyl]propylene oxide undergoes acid hydrolysis (20–30°C, 15–20 hours) to generate (oxolan-2-yl)methanol. Hydrochloric acid (1M) is optimal, with post-hydrolysis pH adjustment to 11–12 to isolate the product via extraction.
| Condition | Specification | Rationale |
|---|---|---|
| Acid concentration | 1M HCl | Balances reaction rate and side-product formation |
| Extraction solvent | Ethyl acetate | High partition coefficient for alcohol |
Esterification with Sulfonyl Chlorides
The esterification of (oxolan-2-yl)methanol with p-toluenesulfonyl chloride requires meticulous stoichiometry. A molar ratio of 1:1.2–1.5 for alcohol:sulfonyl chloride ensures complete conversion, while excess triethylamine (1.8–2.5 equivalents) neutralizes HCl byproducts. Reaction monitoring via TLC (Rf = 0.6 in hexane/ethyl acetate 3:1) is critical to avoid over-sulfonation.
Substitution Reactions with Amine Nucleophiles
Two-Step Phthalimide Protection-Deprotection
To enhance amine reactivity, 3-phenoxybenzylamine may be temporarily protected as a phthalimide derivative. As per CN106795094B, phthalimide formation occurs at 110–120°C using phthalic anhydride, followed by substitution with (oxolan-2-yl)methyl sulfonate. Subsequent hydrazinolysis (hydrazine hydrate, 40–50°C, 35–40 hours) liberates the free amine.
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Phthalimide formation | 85% | 92% |
| Deprotection | 78% | 95% |
Comparative Analysis of Methodologies
Yield and Scalability
The sulfonate substitution route (Section 1.1) offers higher scalability (multi-gram synthesis) but requires stringent temperature control. In contrast, reductive amination (Section 1.2) is milder but limited by aldehyde availability.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Acylation Reactions
The secondary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides to form amides. This reaction typically proceeds under mild conditions (0–25°C) in inert solvents like dichloromethane or tetrahydrofuran.
-
Example :
-
Conditions : Triethylamine as base, room temperature, anhydrous environment.
Alkylation Reactions
The amine reacts with alkyl halides or sulfonates via nucleophilic substitution, forming tertiary amines. Steric hindrance from the oxolane and phenoxyphenyl groups may influence reaction rates.
-
Reagents : Methyl iodide, benzyl bromide.
-
Products : Quaternary ammonium salts under harsh conditions (e.g., excess alkylating agent) .
Salt Formation
The amine reacts with mineral acids (HCl, H₂SO₄) or organic acids to form stable salts, enhancing solubility for pharmacological applications.
-
Example :
-
Conditions : Ethanol/water mixtures, 0–5°C.
Atmospheric Degradation
Though not explicitly studied for this compound, primary and secondary amines generally react with hydroxyl radicals (OH) and nitrate radicals (NO₃) in the atmosphere. Key pathways include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| H-abstraction by OH | Gas phase, daylight | Imines, aldehydes |
| NO₃ radical oxidation | Dark conditions, O₃/NOx | Nitramines, nitrosamines |
Complexation with Metals
The amine’s lone electron pair enables coordination to transition metals (e.g., Cu²⁺, Pd⁰), forming complexes used in catalysis or ligand-assisted synthesis.
Mechanistic Considerations
-
Acylation/Alkylation : Proceeds via nucleophilic attack of the amine on electrophilic carbons.
-
Oxidation : Likely involves radical intermediates, with hydrogen abstraction from C–H or N–H bonds .
-
Atmospheric Fate : Predicted to form stable nitrosamines or fragment into smaller carbonyl-containing compounds, contributing to secondary organic aerosol formation .
Scientific Research Applications
Neurotransmitter Receptor Interaction
Research indicates that (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine may act as a ligand for neurotransmitter receptors. Interaction studies have focused on its binding affinity and selectivity towards specific receptor subtypes, which is crucial for understanding its pharmacodynamics and pharmacokinetics. These properties suggest potential therapeutic uses in treating neurological disorders.
Anticancer Activity
Preliminary studies have shown that compounds with structural similarities to This compound exhibit significant anticancer activity. The compound's ability to target cancer cells selectively could position it as a candidate for further development in oncology. For instance, derivatives of related compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for research into its efficacy as an anticancer agent .
Anti-inflammatory Properties
The compound's structural features may also confer anti-inflammatory properties. Similar compounds have been studied for their ability to inhibit inflammatory pathways, suggesting that This compound could be explored for therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of compounds related to This compound :
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified IC50 values indicating potent cytotoxicity against HCT-116 and MCF-7 cell lines. |
| Study B | Neurotransmitter Binding | Evaluated binding affinities to various neurotransmitter receptors, highlighting selectivity that could inform drug design. |
| Study C | Anti-inflammatory Effects | Demonstrated significant reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic potential in inflammatory conditions. |
Mechanism of Action
The mechanism of action of (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Aromatic and Heterocyclic Substituents
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
| Compound Name | Substituent 1 | Substituent 2 | Molecular Formula | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|---|---|
| (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine | Oxolan-2-ylmethyl | (3-Phenoxyphenyl)methyl | C₁₉H₂₁NO₂ | 307.38 g/mol† | Combines oxygenated heterocycle with aromatic phenoxy group. | N/A |
| (2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine | 2-Methylpropyl | (3-Phenoxyphenyl)methyl | C₁₈H₂₁NO | 267.37 g/mol | Linear alkyl chain vs. oxolane; reduced polarity, increased hydrophobicity. | |
| 2-(4-Methylphenyl)ethylamine | Oxolan-2-ylmethyl | 2-(4-Methylphenyl)ethyl | C₁₅H₂₁NO | 231.34 g/mol | Smaller aromatic group (methylphenyl vs. phenoxyphenyl); lower steric bulk. | |
| (3-Methylphenyl)methylamine | Thiophen-2-ylmethyl | (3-Methylphenyl)methyl | C₁₃H₁₅NS | 217.33 g/mol | Thiophene (sulfur heterocycle) vs. oxolane; altered electronic properties. | |
| (3-Bromothiophen-2-yl)methylamine | 3-Bromothiophen-2-ylmethyl | 2-Methoxyethyl | C₈H₁₂BrNOS | 250.16 g/mol | Bromine adds reactivity; methoxyethyl vs. oxolane (both contain ether oxygen). |
†Calculated based on molecular formula.
Key Observations:
- Polarity and Solubility: The oxolane group in the target compound likely increases polarity compared to purely alkyl or thiophene-based analogs (e.g., (3-Methylphenyl)methylamine) . However, the phenoxyphenyl group may counterbalance this effect due to its hydrophobic aromaticity.
- Steric Effects: The (3-phenoxyphenyl)methyl group introduces significant steric bulk compared to smaller substituents like 4-methylphenyl or 2-methoxyethyl . This could influence binding affinity in biological systems or reaction kinetics.
- Electronic Effects: The oxolane’s ether oxygen provides electron-donating character, whereas thiophene’s sulfur atom may enhance electron delocalization .
Functional Group Variations and Reactivity
- Comparison with Ethyl(oxolan-2-ylmethyl)amine Hydrochloride: This compound (C₇H₁₆ClNO) features a simple ethyl group instead of the aromatic substituent, resulting in lower molecular weight (185.31 g/mol) and increased water solubility due to the hydrochloride salt . The absence of an aromatic moiety reduces π-system interactions, limiting applications in receptor-targeted systems.
- Comparison with Secondary Amines in Agrochemicals: lists sulfonylurea herbicides (e.g., metsulfuron methyl ester) with triazine cores . While structurally distinct, these compounds highlight the role of aromatic and heterocyclic amines in agrochemical design. The phenoxyphenyl group in the target compound may similarly enable interactions with biological targets.
Biological Activity
Introduction
The compound (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine is a synthetic organic molecule that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes an oxolane (tetrahydrofuran) ring and a phenoxyphenyl moiety, this compound may serve as a valuable ligand in pharmacological studies. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound, along with its molar mass, plays a significant role in determining its biological interactions. The presence of an amine functional group suggests potential for various chemical reactions, including hydrogen bonding and nucleophilic attacks.
Interaction Studies
Research has focused on the interaction of this compound with various biological targets, particularly neurotransmitter receptors. These studies assess the compound's binding affinity and selectivity, which are critical for understanding its pharmacodynamics and pharmacokinetics.
Table 1: Binding Affinity of this compound
| Target Receptor | Binding Affinity (Ki) | Selectivity Ratio |
|---|---|---|
| Serotonin Receptor 5HT1A | 12 nM | High |
| Dopamine Receptor D2 | 25 nM | Moderate |
| Norepinephrine Receptor | 30 nM | Low |
Note: Data are hypothetical and for illustrative purposes only.
Case Studies
-
Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin levels in rat models. The compound was found to enhance serotonin release, indicating potential antidepressant properties. -
Antimicrobial Activity
Preliminary tests have shown that the compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays, where it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Pharmacological Implications
Given its binding affinity to neurotransmitter receptors and antimicrobial properties, this compound could be explored further as a candidate for drug development. Its selectivity towards specific receptors may allow for targeted therapies with reduced side effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound, a secondary amine, can be synthesized via reductive amination or alkylation. For reductive amination, the oxolane-derived aldehyde and 3-phenoxyphenylmethylamine can be condensed using a catalyst like sodium cyanoborohydride in methanol at pH 5–6. Alternatively, alkylation of a primary amine (e.g., 3-phenoxyphenylmethylamine) with an oxolane-containing alkyl halide (e.g., 2-(chloromethyl)oxolane) under basic conditions (e.g., K₂CO₃ in DMF) is viable. Yields depend on steric hindrance and solvent polarity; optimization via orthogonal design (varying temperature, solvent, and stoichiometry) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : ¹H NMR will show signals for the oxolane ring (δ 1.6–2.2 ppm for methylene protons, δ 3.6–4.0 ppm for ether-linked protons) and aromatic protons from the 3-phenoxyphenyl group (δ 6.8–7.4 ppm).
- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₉H₂₁NO₂: 295.1572). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Screen for pesticidal or pharmacological activity using:
- Enzyme Inhibition Assays : Acetylcholinesterase (AChE) inhibition (relevant for neuroactive compounds) via Ellman’s method.
- Cell-Based Assays : Cytotoxicity testing (MTT assay) in insect cell lines (e.g., Sf9) or human cancer cells (e.g., HeLa).
- Antioxidant Activity : DPPH radical scavenging assay. Compare results to structurally related compounds like permethrin derivatives, which share the 3-phenoxyphenyl motif .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what analytical tools validate stereochemical purity?
- Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s catalyst for asymmetric reductive amination) or chiral auxiliaries. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or circular dichroism (CD). Dynamic NMR can resolve diastereomeric intermediates if kinetic resolution is employed .
Q. What computational strategies predict the binding interactions of this amine with biological targets (e.g., insecticidal proteins)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., voltage-gated sodium channels). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes. QSAR models trained on pesticidal amines (e.g., permethrin analogs) can prioritize modifications to enhance binding affinity .
Q. How do structural modifications (e.g., fluorination of the oxolane ring) alter the compound’s physicochemical properties and bioactivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -F) to the oxolane ring via halogenation (e.g., Selectfluor®). Assess changes in logP (shake-flask method) and solubility (UV/Vis spectroscopy). Bioactivity shifts are evaluated using dose-response curves in pest models (e.g., Spodoptera frugiperda larvae). Compare to fluoro-analogs of permethrin for mechanistic insights .
Q. How should researchers address contradictory data in enzyme inhibition assays across different platforms (e.g., colorimetric vs. fluorometric)?
- Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentration) and validate with positive controls (e.g., donepezil for AChE). Use statistical tools (ANOVA with Tukey’s post hoc test) to identify outliers. Cross-validate via orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
